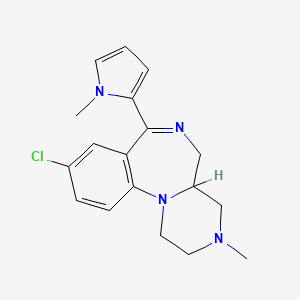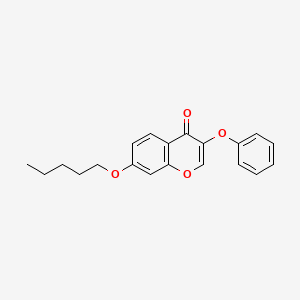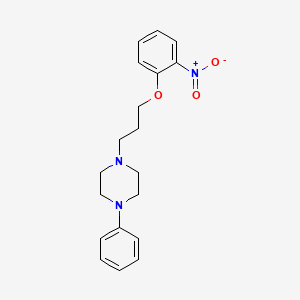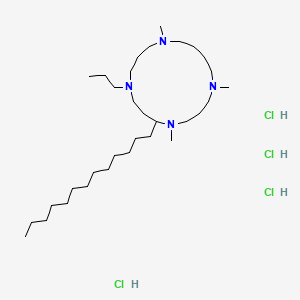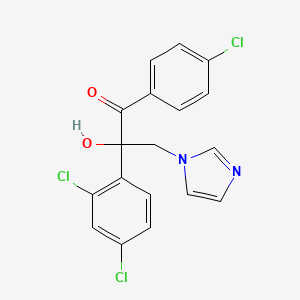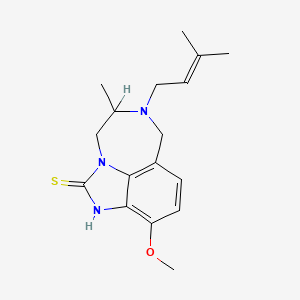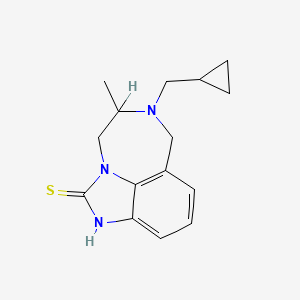![molecular formula C28H14Cl2N4O3 B12696215 7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione CAS No. 97404-18-7](/img/structure/B12696215.png)
7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[1313202,1004,9012,29016,24018,23026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione is a complex organic compound with a unique structure characterized by multiple fused rings and various functional groups
Métodos De Preparación
The synthesis of 7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the octacyclic framework through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as chloro, ethoxy, and aza groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization and chromatography.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.
Análisis De Reacciones Químicas
7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Compared to other similar compounds, 7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione stands out due to its unique structure and functional groups. Similar compounds include:
- 7,21-dichloro-6-ethoxy-3,10,17,24-tetraazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione .
- 2,3,6,7,10,11-hexahydroxytriphenylene .
These compounds share some structural similarities but differ in their functional groups and specific applications.
Propiedades
Número CAS |
97404-18-7 |
|---|---|
Fórmula molecular |
C28H14Cl2N4O3 |
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione |
InChI |
InChI=1S/C28H14Cl2N4O3/c1-2-37-22-11-19-21(10-17(22)30)34-26(32-19)14-5-6-15-23-13(4-7-16(24(14)23)28(34)36)25-31-18-9-12(29)3-8-20(18)33(25)27(15)35/h3-11H,2H2,1H3 |
Clave InChI |
XAFSIKGUFJICTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=C6C5=C(C=C4)C7=NC8=C(N7C6=O)C=CC(=C8)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




